
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and form micelles, making it useful in detergents, emulsifiers, and other formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting N,N-dimethylhexadecan-1-amine with ethylene oxide: This step is usually performed in a solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Quaternization: The reaction mixture is heated to a specific temperature, typically around 60-80°C, to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or hydroxides.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium involves its ability to interact with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The compound also forms micelles, which can solubilize hydrophobic substances and enhance their bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-hydroxyethyl)cytisine: A derivative with different biological activities.
Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory properties.
Uniqueness
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium stands out due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogs. Its ability to form stable micelles and reduce surface tension makes it highly effective in various applications.
Eigenschaften
Molekularformel |
C20H44NO+ |
|---|---|
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
hexadecyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22/h22H,4-20H2,1-3H3/q+1 |
InChI-Schlüssel |
UENRCAFKOCYSLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


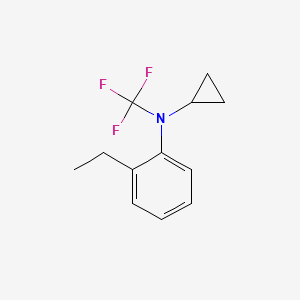
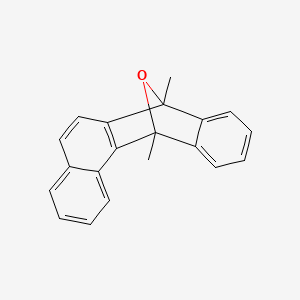
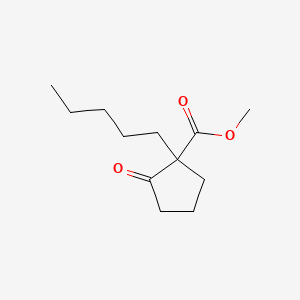
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)


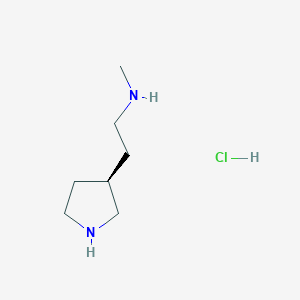

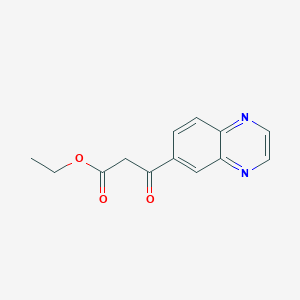

![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
